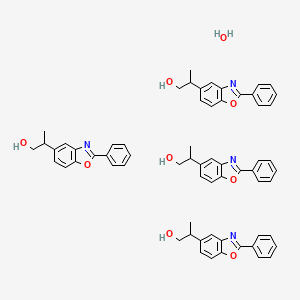
2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate is a heterocyclic compound that features a benzoxazole ring structure Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. For instance, the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst can yield the desired benzoxazole derivative . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Applications De Recherche Scientifique
2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-phenylbenzoxazole: Shares a similar benzoxazole core structure but differs in the substitution pattern.
2-Phenylbenzoxazole: Lacks the methyl group present in 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate.
2-Phenylbenzimidazole: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
This compound is unique due
Propriétés
Numéro CAS |
64037-27-0 |
|---|---|
Formule moléculaire |
C64H62N4O9 |
Poids moléculaire |
1031.2 g/mol |
Nom IUPAC |
2-(2-phenyl-1,3-benzoxazol-5-yl)propan-1-ol;hydrate |
InChI |
InChI=1S/4C16H15NO2.H2O/c4*1-11(10-18)13-7-8-15-14(9-13)17-16(19-15)12-5-3-2-4-6-12;/h4*2-9,11,18H,10H2,1H3;1H2 |
Clé InChI |
CFZVHPKDNFUKEV-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


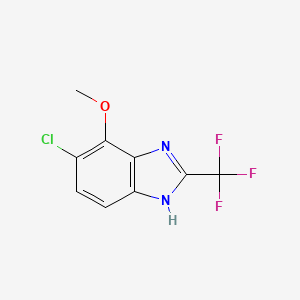
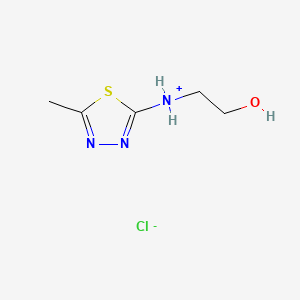
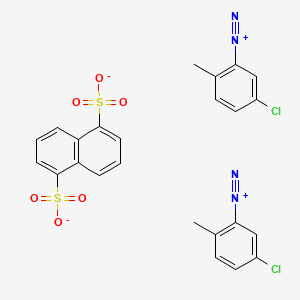
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
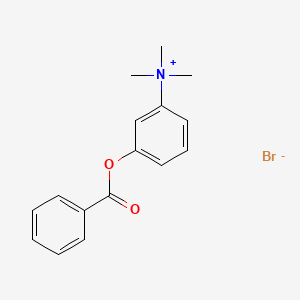
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
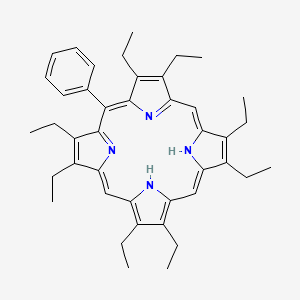

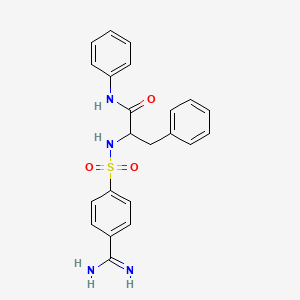
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

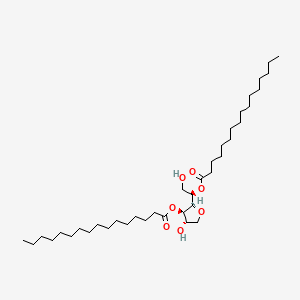

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
